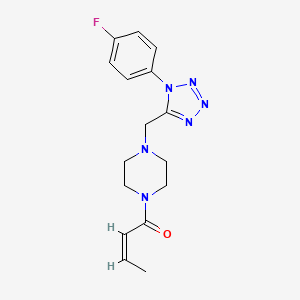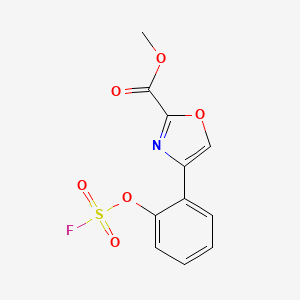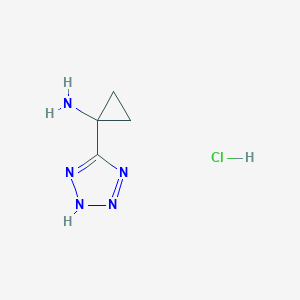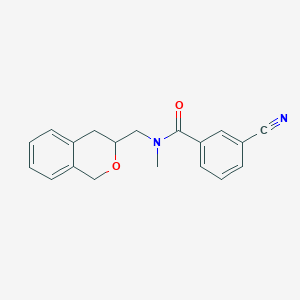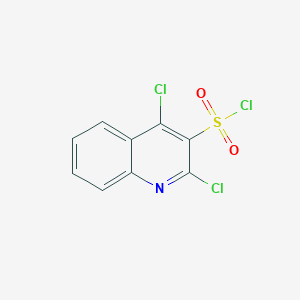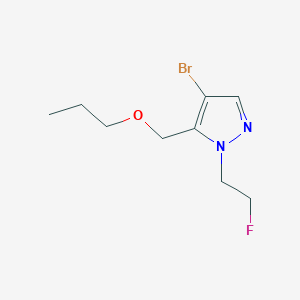
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole is a compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole is not fully understood. However, studies have shown that this compound interacts with biological molecules such as proteins and nucleic acids, potentially affecting their function. Additionally, 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been shown to have potential as a modulator of enzyme activity.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been shown to have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole in lab experiments is its potential as a fluorescent probe for detecting and imaging biological molecules. Additionally, this compound has been shown to have potential as a modulator of enzyme activity. However, one limitation of using 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole in lab experiments is its limited solubility in water, which may affect its ability to interact with biological molecules.
Direcciones Futuras
There are several future directions for the study of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole. One direction is the study of its potential as a modulator of enzyme activity. Additionally, further research is needed to fully understand the mechanism of action of this compound. Another direction is the exploration of its potential as an anti-inflammatory agent. Furthermore, the development of more efficient synthesis methods for 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole may facilitate its use in scientific research.
Métodos De Síntesis
The synthesis of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been achieved using various methods. One method involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2-fluoroethylamine hydrochloride and propyl chloroformate in the presence of triethylamine. Another method involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2-fluoroethylamine hydrochloride and propargyl alcohol in the presence of triethylamine. These methods have been successful in synthesizing 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole with high yields.
Aplicaciones Científicas De Investigación
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has potential applications in scientific research. This compound has been used as a ligand in the synthesis of metal complexes that have been studied for their biological activity. Additionally, 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been studied for its potential as a fluorescent probe for detecting and imaging biological molecules.
Propiedades
IUPAC Name |
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrFN2O/c1-2-5-14-7-9-8(10)6-12-13(9)4-3-11/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQLSWEQDZKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CCF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-(4-(3-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2928047.png)
![6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2928050.png)
![3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2928051.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2928053.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2928055.png)
![2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2928056.png)
![ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2928058.png)

![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2928060.png)
